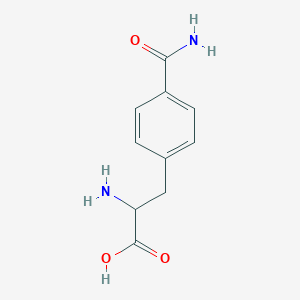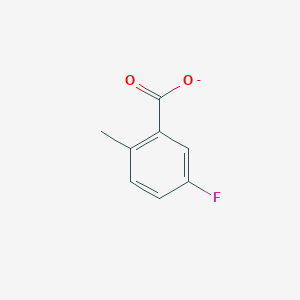![molecular formula C19H30O11 B14791496 methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B14791496.png)
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-O-Ethylmorroniside is a naturally occurring iridoid glycoside found in the fruit of Cornus officinalis, a traditional medicinal plant in China. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of kidney diseases such as diabetic nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-O-Ethylmorroniside involves the ethylation of morroniside, another iridoid glycoside. The process typically includes the use of ethylating agents under controlled conditions to ensure the selective ethylation at the 7-O position. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 7-O-Ethylmorroniside may involve large-scale extraction from Cornus officinalis fruits followed by purification processes such as chromatography. The optimization of extraction and purification methods is crucial to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-O-Ethylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the glycosidic bond, potentially altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products:
Scientific Research Applications
7-O-Ethylmorroniside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their derivatives.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 7-O-Ethylmorroniside involves its interaction with various molecular targets and pathways. It primarily acts as an α-glucosidase inhibitor, which helps in regulating blood glucose levels. Additionally, it exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . The compound’s antioxidant activity also contributes to its protective effects on kidney cells .
Comparison with Similar Compounds
Morroniside: The parent compound of 7-O-Ethylmorroniside, known for its neuroprotective and anti-diabetic properties.
Loganin: Another iridoid glycoside with similar anti-inflammatory and antioxidant activities.
7-O-Methylmorroniside: A methylated derivative of morroniside with comparable biological activities.
Uniqueness: 7-O-Ethylmorroniside stands out due to its specific ethylation at the 7-O position, which enhances its α-glucosidase inhibitory activity compared to its parent compound, morroniside. This unique modification also contributes to its distinct anti-inflammatory and antioxidant properties, making it a valuable compound in the treatment of diabetic nephropathy and other related conditions .
Properties
Molecular Formula |
C19H30O11 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl (4aR,8aS)-3-ethoxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C19H30O11/c1-4-26-12-5-9-10(17(24)25-3)7-27-18(13(9)8(2)28-12)30-19-16(23)15(22)14(21)11(6-20)29-19/h7-9,11-16,18-23H,4-6H2,1-3H3/t8?,9-,11?,12?,13+,14?,15?,16?,18?,19?/m0/s1 |
InChI Key |
IRKFOLIBBQDADK-XHVFGCKMSA-N |
Isomeric SMILES |
CCOC1C[C@@H]2[C@@H](C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CCOC1CC2C(C(O1)C)C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)

![2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14791436.png)
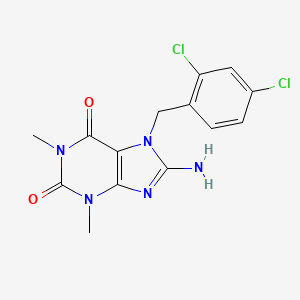
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14791452.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
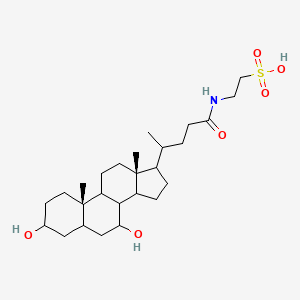
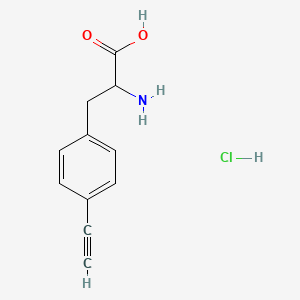
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
